1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a complex organic compound that belongs to the class of pyrimido[4,5-D][1,3]oxazin-2-ones
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be achieved through several synthetic routes. One common method involves the cycloaddition of in situ generated acyliminium intermediates with alkynes . This process is catalyzed by silver trifluoromethanesulfonate (AgNTf2) and results in the formation of the desired oxazin-2-one skeleton. Another approach involves the use of BF3·Et2O-mediated addition-cyclization of ynamides and Boc phenylsulfones . This metal-free catalytic method exhibits good functional group compatibility and provides a practical new method for the synthesis of oxazinone skeletons.
Analyse Chemischer Reaktionen
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can react with oxygen-centered nucleophiles, such as water and alcohols, leading to the formation of alkyl 3-amino-3-oxopropanoates through the opening of the oxazine ring at the C6-O bond . Additionally, the compound can participate in cycloaddition reactions with alkynes, resulting in the formation of cycloaddition products in moderate to good yields .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure and reactivity make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents. In industry, the compound’s stability and reactivity are leveraged in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluoroethyl and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can be compared with other similar compounds, such as 3,4-dihydro-1,3-oxazin-2-ones and benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones These compounds share similar structural features and reactivity patterns but differ in their specific substituents and functional groups
Eigenschaften
Molekularformel |
C9H10FN3O4S |
---|---|
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-7-methylsulfonyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C9H10FN3O4S/c1-18(15,16)8-11-4-6-5-17-9(14)13(3-2-10)7(6)12-8/h4H,2-3,5H2,1H3 |
InChI-Schlüssel |
IRUJOUCHRGSRFR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C2COC(=O)N(C2=N1)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.